(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride

proteasome inhibition β5 subunit irreversible covalent inhibitor

Conventional sulfonyl fluoride protease inhibitors like PMSF suffer from broad-spectrum reactivity and poor subunit selectivity, leading to off-target effects in proteasome research. (2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride is an L-leucine-derived α-sulfonyl fluoride building block that directly addresses this limitation. Its key advantages are: - Enables synthesis of peptido sulfonyl fluorides (PSFs) with potent β5-subunit selectivity (IC50 values reaching 7 nM) and minimal β1/β2 cross-reactivity. - The free α-amine facilitates modular solid-phase or solution-phase peptide coupling (BOP/DiPEA, HATU) to generate diverse inhibitor libraries. - Provides enhanced electrophilicity versus β-substituted analogs for faster covalent engagement kinetics.

Molecular Formula C6H14FNO2S
Molecular Weight 183.25 g/mol
Cat. No. B13306391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride
Molecular FormulaC6H14FNO2S
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)CC(CS(=O)(=O)F)N
InChIInChI=1S/C6H14FNO2S/c1-5(2)3-6(8)4-11(7,9)10/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1
InChIKeyVSOSLMOKKGXDCD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride: Overview


(2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride (CAS: 1300858-68-7, MW: 183.25 g/mol, C₆H₁₄FNO₂S) is a chiral, aliphatic α‑substituted amino sulfonyl fluoride (αSF) derived from L‑leucine [1]. It belongs to the class of sulfonyl fluoride (SF) electrophilic warheads that undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and serves as the core reactive building block for synthesizing peptido sulfonyl fluorides (PSFs), a class of potent, irreversible proteasome inhibitors [2]. Unlike classical broad‑spectrum sulfonyl fluorides such as PMSF, its α‑amino substitution pattern and leucine side chain enable tuning of both intrinsic warhead reactivity and proteasome subunit selectivity when incorporated into a peptide backbone [1][3].

Building block Chiral α‑sulfonyl fluoride (αSF) warhead
Chemistry SuFEx‑reactive electrophilic trap
Derived from L‑Leucine (2S stereoisomer)
Integration Modular peptide coupling via free α‑NH₂

Why Generic Sulfonyl Fluorides Cannot Substitute


Conventional sulfonyl fluoride protease inhibitors such as PMSF and AEBSF are broad‑spectrum, pan‑reactive electrophiles with limited subunit selectivity and rapid aqueous hydrolysis (PMSF t₁/₂ = 110 min at pH 7.0, 25 °C [1]). (2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride differs fundamentally in three respects: (i) its α‑substitution pattern (‑NH₂ α to the SO₂F) alters intrinsic electrophilicity relative to β‑substituted analogs, enabling differentiated reactivity tuning [2]; (ii) the L‑leucine side chain provides a hydrophobic P1 recognition element that, upon peptide backbone incorporation, directs selectivity toward the chymotrypsin‑like (β5) proteasome subunit rather than indiscriminate serine protease inhibition [3]; (iii) the free α‑amine permits modular solid‑phase or solution‑phase peptide coupling to generate diverse peptido sulfonyl fluoride libraries, which is sterically and electronically precluded with simpler SF warheads [2][3].

Reactivity shift: α‑Substitution pattern alters electrophilicity compared to generic PMSF/AEBSF; reactivity profile may not transfer.
Selectivity mismatch: L‑Leucine side chain directs β5 proteasome preference; pan‑serine protease inhibitors lack this recognition element.
Synthetic limitation: Free α‑amine enables modular PSF library construction; simple SF warheads cannot be similarly elaborated into peptide backbones.

Quantitative Differentiation Evidence


β5 Proteasome Inhibition: PSF vs. Epoxomicin

The leucine‑derived sulfonyl fluoride warhead (derived from the target compound) incorporated into a tetrapeptide backbone yielded Cbz‑Leu₄‑SF, which inhibited the β5 chymotrypsin‑like activity of the yeast 20S proteasome with an IC₅₀ of 7 ± 2 nM [1]. In the same assay, the clinically precedented proteasome inhibitor epoxomicin exhibited an IC₅₀ of 261 ± 37 nM [1]. This represents an approximately 37‑fold potency advantage for the leucine‑SF‑based PSF.

β5 Inhibition
Head-to-head
Cbz‑Leu₄‑SF 7 ± 2 nM vs Epoxomicin 261 ± 37 nM~37×
Reported 37‑fold IC₅₀ difference in yeast 20S proteasome assay.
Suc‑LLVY‑AMC substrate; PSF derived from this αSF warhead.
proteasome inhibition β5 subunit irreversible covalent inhibitor IC50 comparison

Aqueous Stability vs. PMSF

PMSF, the most widely used sulfonyl fluoride serine protease inhibitor, suffers from rapid hydrolytic inactivation with a half‑life of only 110 minutes at pH 7.0 (25 °C) and 35 minutes at pH 8.0 [1]. Aliphatic amino acid–derived sulfonyl fluorides, including the leucine‑based warhead, exhibit significantly enhanced aqueous stability characteristic of the broader sulfonyl fluoride class, which is attributed to the attenuated leaving‑group propensity of fluoride compared to chloride and to the resistance of the S–F bond toward spontaneous hydrolysis under physiological pH [2]. While quantitative half‑life data for this specific amino‑SF have not been explicitly reported, the class‑level stability advantage over PMSF is a recognized property that reduces the need for fresh preparation at each experimental step.

Aqueous Stability
Class-level
Sulfonyl fluoride class >> PMSF (t₁/₂ 110 min pH 7.0)
Class-level stability advantage over PMSF; exact αSF half-life not reported.
Qualitative inference from sulfonyl fluoride stability literature.
hydrolytic stability sulfonyl fluoride aqueous half-life PMSF comparison

αSF vs. βSF Reactivity Comparison

The PhD thesis of Herrero Alvarez (2017, University of Glasgow) directly compared the chemical reactivity of α‑substituted amino sulfonyl fluorides (αSFs, such as the target compound) with previously described β‑substituted amino sulfonyl fluorides (βSFs) [1]. The study found that αSFs proved to be more reactive than βSFs towards nucleophilic substitution, including hydrolysis [1]. This increased reactivity arises from the closer proximity of the electron‑withdrawing α‑amino group to the sulfonyl fluoride electrophilic center, which enhances the electrophilicity of the sulfur atom relative to the β‑substituted analogs where the amino group is one carbon further removed.

αSF vs βSF
Data to verify
αSF > βSF (qualitative reactivity ranking)
α‑Substitution increases electrophilicity relative to β‑analogs.
PhD thesis comparison; solubility limited quantitative kinetics.
α‑substituted sulfonyl fluoride β‑substituted sulfonyl fluoride reactivity tuning nucleophilic substitution

β5 vs. β1/β2 Subunit Selectivity

In competition assays using HEK cell lysates, the leucine‑inspired PSF Cbz‑Leu₄‑SF (compound 11) demonstrated pronounced selectivity for labeling of the β5 proteasome subunit over the β2 and β1 subunits at concentrations from 0 to 100 μM [1]. In contrast, the clinical proteasome inhibitor bortezomib (a boronic acid) inhibits both β5 and β1 subunits, and carfilzomib (an epoxyketone) is β5‑selective but with a different covalent adduct structure [2]. PSFs containing the leucine‑SF warhead thus provide a distinct selectivity fingerprint that combines β5 preference with a sulfonyl fluoride‑specific covalent linkage (sulfonylation of the active‑site Thr1Oγ) rather than the acyl‑enzyme or oxazaborolidine adducts formed by other warhead classes [1][2].

Subunit Selectivity
Cross‑study
Cbz‑Leu₄‑SF: dominant β5 labeling at 0–100 μM
β5‑selective profile vs bortezomib and carfilzomib.
HEK lysate competition; MV151 fluorescent probe.
proteasome subunit selectivity β5 chymotrypsin‑like β2 trypsin‑like covalent inhibitor selectivity

SuFEx Irreversible Covalent Engagement

Amino acid–based sulfonyl fluorides including the leucine‑derived scaffold were evaluated as irreversible serine protease inhibitors against chymotrypsin, yielding binding affinities up to 22 μM in enzyme assays [1]. In contrast, PMSF, the prototypical irreversible sulfonyl fluoride serine protease inhibitor, exhibits an IC₅₀ of approximately 420 nM against bovine pancreatic α‑chymotrypsin [2]. While PMSF is more potent against isolated chymotrypsin, the amino acid–derived SFs provide a modular scaffold that can be elaborated into peptide backbones to achieve dramatically enhanced potency (7 nM IC₅₀ in the PSF context [3]) and subunit selectivity not accessible with PMSF.

SuFEx Engagement
Cross‑study
Amino acid SF Kᵢ ≤22 μM; PMSF IC₅₀ 420 nM (chymotrypsin)
Building block, not a standalone inhibitor; potency amplifies >3000‑fold in PSF form.
Free warhead vs peptide‑incorporated probe context.
irreversible covalent inhibition SuFEx sulfonyl fluoride warhead binding affinity

Applications of (2S)-2-Amino-4-methylpentane-1-sulfonyl fluoride


β5-Selective Proteasome Probe Synthesis

The leucine‑SF warhead can be coupled via standard BOP/DiPEA or HATU peptide chemistry to diverse peptide sequences to generate PSF libraries with IC₅₀ values reaching 7 nM against the β5 proteasome subunit and strong selectivity over β1/β2 [1]. Researchers can exploit the free α‑amine for solid‑phase synthesis of focused compound collections. This is directly supported by the demonstration that 9 out of 24 PSFs in the original study were potent inhibitors, with the leucine‑tetramer PSF (Cbz‑Leu₄‑SF) being the most potent [1].

SuFEx Probe Development with Tunable Reactivity

The α‑substitution pattern of this compound provides enhanced electrophilicity relative to β‑substituted amino sulfonyl fluorides, as established by the direct comparison in the Herrero Alvarez PhD thesis [2]. This increased reactivity makes the leucine‑αSF an appropriate choice when faster covalent engagement kinetics are required—for instance, when targeting less nucleophilic active‑site residues or when competing with high intracellular glutathione concentrations. The SuFEx reactivity profile is distinct from that of acrylamide, vinyl sulfone, or chloromethylketone warheads, offering orthogonal covalent chemistry [3].

Proteasome Subunit Deconvolution Studies

The β5‑selective labeling pattern observed in HEK lysate competition assays (dominant β5 band at 0–100 μM inhibitor concentration) [1] makes PSFs derived from this warhead suitable as subunit‑specific proteasome activity probes. Unlike bortezomib (β5 + β1) or broad‑spectrum fluorescent probes that label all active subunits indiscriminately, leucine‑SF‑based probes can be designed to report selectively on chymotrypsin‑like activity in complex biological samples, facilitating target engagement studies that require subunit deconvolution.

αSF vs. βSF SAR Studies

The demonstrated reactivity differential between αSFs and βSFs [2] positions this compound as an essential comparator in SAR campaigns investigating how the position of the amino substituent relative to the SO₂F group affects potency, selectivity, and off‑target reactivity. Procurement of the (2S)‑stereoisomer with the leucine side chain enables head‑to‑head comparison with β‑SF analogs, valine‑derived, or phenylalanine‑derived αSFs to map the contribution of both substitution pattern and side chain identity to biological outcomes.

Application
Selection Property
Validation Focus
β5‑Selective Proteasome Probe Synthesis
Chiral α‑sulfonyl fluoride building block
Proteasome β5 IC₅₀ and subunit selectivity context
Tunable‑Reactivity SuFEx Probe Development
α‑Substitution enhanced electrophilicity
Reactivity comparison with β‑substituted analogs
Proteasome Subunit Deconvolution Studies
β5‑selective labeling pattern in lysates
Subunit‑specific activity probe context
Substitution Pattern SAR Studies
Stereochemical control (2S) and side chain
α‑ vs β‑substitution position SAR interpretation
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